Wines: 2-Bromo-4-methylphenol has been identified as the cause of an "iodine" off-flavor in wines treated with ion-exchange resins for acidification. []
Cheese: It is also responsible for a "chemical (phenolic)" taint in brine-salted Gouda cheese. []
Synthesis Analysis
Direct Bromination: 4-Methylphenol can be directly brominated using bromine in carbon tetrachloride. [] This method requires careful control of reaction temperature and bromine addition rate to optimize yield and purity.
Oxidative Bromination: This method utilizes hydrogen peroxide and hydrobromic acid for the bromination of 4-methylphenol. [] It offers high selectivity and conversion rates and can be carried out in a liquid-liquid two-phase system.
Esterification, Bromination, and Hydrolysis: This multi-step approach involves esterifying 4-methylphenol, followed by bromination and subsequent hydrolysis to obtain the desired product. []
Physical and Chemical Properties Analysis
Sensory Properties: It possesses a distinct "iodine" aroma, perceptible even at low concentrations in various matrices like water and wine. []
Solubility: It is soluble in organic solvents like carbon tetrachloride [] and ethylenedichloride. []
Applications
Ligand Design and Synthesis: Its reactivity allows for the synthesis of complex ligands used in organometallic chemistry, particularly for polymerization catalysts. [, ]
Organic Synthesis: It serves as a valuable starting material in diverse organic reactions, leading to the creation of novel compounds with potential applications in various fields. []
Sensory Science: Understanding its sensory threshold and perception in different matrices can provide insights into flavor chemistry and quality control in the food and beverage industry. []
Related Compounds
4-Methylphenol (p-Cresol)
Relevance: 4-Methylphenol is a direct precursor to 2-bromo-4-methylphenol. It can be converted to 2-bromo-4-methylphenol through various bromination methods [, , , , ]. This structural similarity makes 4-methylphenol highly relevant in understanding the formation and presence of 2-bromo-4-methylphenol, particularly as a potential precursor in food contamination scenarios [].
Bromine (Br2)
Relevance: Bromine is a key reagent in the synthesis of 2-bromo-4-methylphenol from 4-methylphenol [, , , ]. The presence of active bromine, potentially generated from sources like sodium hypochlorite or UV irradiation on brines, is suggested as a contributing factor to the formation of 2-bromo-4-methylphenol in food products [].
Sodium Hypochlorite (NaOCl)
Relevance: Sodium hypochlorite, often used in food processing environments, is proposed as a potential source of active bromine []. This connection arises from the observation that the presence of sodium hypochlorite, along with 4-methylphenol, can lead to the formation of 2-bromo-4-methylphenol, highlighting a possible route of contamination in food products like cheese [].
2,6-Dibromophenol
Relevance: 2,6-Dibromophenol is produced through a similar oxidative bromination process as 2-bromo-4-methylphenol, using 4-hydroxybenzoic acid as a starting material instead of 4-methylphenol []. This shared synthetic pathway highlights the reactivity of phenolic compounds toward bromination and the potential for generating various brominated derivatives.
2-Diphenylphosphanyl-4-methylphenol
Compound Description: 2-Diphenylphosphanyl-4-methylphenol serves as a precursor for synthesizing a range of O-acylated 2-phosphanylphenol derivatives that act as ligands in nickel-catalyzed ethylene polymerization [].
Hydrogen Peroxide (H2O2)
Relevance: Hydrogen peroxide is employed in the oxidative bromination process used to synthesize 2-bromo-4-methylphenol from 4-methylphenol [, , ]. Its role as an oxidant in this reaction highlights the specific conditions required for selective bromination of the phenolic ring.
Compound Description: 2-(Tetramethylcyclopentadienyl)-4-methylphenol is a bifunctional ligand precursor used in the synthesis of titanium and zirconium complexes for α-olefin polymerization catalysis [].
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